molecular formula C12H14FN5 B12232953 4-(4-fluoropiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

4-(4-fluoropiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12232953
M. Wt: 247.27 g/mol
InChI Key: ZSWBFYZHASLYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluoropiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with fluoropiperidine and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoropiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine core, followed by the introduction of the fluoropiperidine and pyrazole groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoropiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropiperidine or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-(4-fluoropiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluoropiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloropiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-(4-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-(4-ethylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

4-(4-fluoropiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the fluorine atom in the piperidine ring, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C12H14FN5

Molecular Weight

247.27 g/mol

IUPAC Name

4-(4-fluoropiperidin-1-yl)-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C12H14FN5/c13-10-2-6-17(7-3-10)11-8-12(15-9-14-11)18-5-1-4-16-18/h1,4-5,8-10H,2-3,6-7H2

InChI Key

ZSWBFYZHASLYAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)C2=NC=NC(=C2)N3C=CC=N3

Origin of Product

United States

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